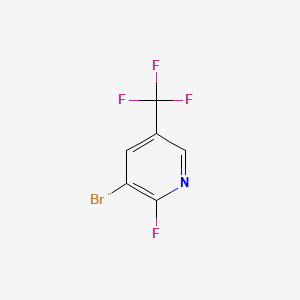

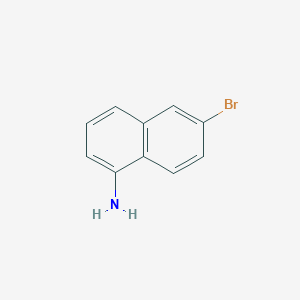

6-Bromonaphthalen-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromonaphthalen-1-amine is a brominated naphthalene derivative that serves as a key intermediate in the synthesis of various organic compounds. Its bromine substituent and amine group make it a versatile reactant in the formation of complex molecules, including pharmaceuticals and materials with specific electronic properties.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives, such as 6-bromonaphthalen-1-amine, often involves halogenation reactions and subsequent functionalization with an amine group. For instance, the Perkin synthesis of bromobenzalphthalides, which are structurally related to 6-bromonaphthalen-1-amine, is achieved by condensation of bromophthalic anhydride with phenylacetic acids . Similarly, the synthesis of 6-bromo-5,7-dihydroxyphthalide 5-methyl ether, another related compound, features a combination of tandem Michael addition-Claisen condensation and CuBr2-mediated multi-step reactions . These methods highlight the potential pathways for synthesizing 6-bromonaphthalen-1-amine and its derivatives.

Molecular Structure Analysis

The molecular structure of 6-bromonaphthalen-1-amine can be studied using various spectroscopic techniques. For example, organomercury and organotellurium compounds based on 4-bromonaphthalen-1-amine have been characterized using FT-IR, 1H, and 13C NMR spectra . These techniques could similarly be applied to 6-bromonaphthalen-1-amine to elucidate its structure. Additionally, computational methods such as DFT calculations can be used to predict the molecular structure and energies of such compounds .

Chemical Reactions Analysis

The reactivity of 6-bromonaphthalen-1-amine can be inferred from related compounds. For instance, bromobenzalphthalides react with primary aromatic amines to form bromobenzalphthalimidines and with hydrazine hydrate to yield bromophthalazinone derivatives . Moreover, the amination of bromonaphthyridines using copper catalysis and aqueous ammonia at room temperature suggests that similar conditions could be employed for the amination of 6-bromonaphthalen-1-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromonaphthalen-1-amine would include its melting point, boiling point, solubility, and stability, which are essential for handling and application in chemical reactions. While specific data on 6-bromonaphthalen-1-amine is not provided, the properties of similar brominated compounds and their derivatives can offer insights. For example, the synthesis of 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety involves the treatment with various reagents, indicating the compound's reactivity and potential to form stable heterocyclic structures .

Propiedades

IUPAC Name |

6-bromonaphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABUKIGLFASZOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623716 |

Source

|

| Record name | 6-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromonaphthalen-1-amine | |

CAS RN |

591253-73-5 |

Source

|

| Record name | 6-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.